molecular formula C80H64O8Rh2 B15336638 Rhodium(II) triphenylacetate dimer

Rhodium(II) triphenylacetate dimer

Cat. No.: B15336638
M. Wt: 1359.2 g/mol
InChI Key: VJJFQYWTSGUNAP-UHFFFAOYSA-N
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Description

Rhodium(II) triphenylacetate dimer is a coordination compound with the empirical formula C80H60O8Rh2. It is known for its distinctive light green to blue-green color and is often used as a catalyst in various organic reactions. This compound is particularly notable for its ability to facilitate enantioselective cyclopropanation and C-H bond nitrene insertion reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(II) triphenylacetate dimer can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Rhodium(II) triphenylacetate dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which rhodium(II) triphenylacetate dimer exerts its effects involves the coordination of the rhodium centers with various substrates. This coordination facilitates the activation of C-H bonds and the insertion of nitrene groups, leading to the formation of new chemical bonds. The molecular targets and pathways involved include the activation of C-H bonds and the formation of cyclic oxonium ylides .

Comparison with Similar Compounds

Uniqueness: Rhodium(II) triphenylacetate dimer is unique due to its specific ligand environment, which imparts distinct catalytic properties. Its ability to facilitate enantioselective reactions and C-H bond activation makes it particularly valuable in organic synthesis .

Properties

Molecular Formula

C80H64O8Rh2

Molecular Weight

1359.2 g/mol

IUPAC Name

rhodium;2,2,2-triphenylacetic acid

InChI

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;

InChI Key

VJJFQYWTSGUNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh]

Origin of Product

United States

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